9-Methylpurine-6-carbonitrile
Description
Contextualization of Purine (B94841) Chemistry within Heterocyclic Compound Research
Purines are a fundamental class of nitrogen-containing heterocyclic aromatic compounds, distinguished by a fused ring structure composed of a pyrimidine (B1678525) and an imidazole (B134444) ring. rsc.orgnumberanalytics.comresearchgate.net This structural motif is of immense importance in nature, forming the basis for essential biomolecules such as the nucleic acid bases adenine (B156593) and guanine, which are the building blocks of DNA and RNA. rsc.orgnumberanalytics.com Purine derivatives are also integral to cellular metabolism and signaling, with compounds like ATP and GTP serving as the primary energy currency in cells, and cyclic AMP (cAMP) and cyclic GMP (cGMP) acting as crucial second messengers. numberanalytics.com
The versatile biological roles of purines have established them as a "privileged scaffold" in medicinal chemistry. researchgate.net The purine core can be extensively modified through various chemical reactions, including alkylation, halogenation, and amination, to generate a diverse array of derivatives with a wide spectrum of pharmacological activities. researchgate.netrsc.orgresearchgate.net Researchers have successfully developed purine analogs with anticancer, antiviral, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net The inherent bioactivity and synthetic tractability of the purine system make it a cornerstone of heterocyclic chemistry research, continually driving the development of new therapeutic agents and chemical probes to investigate biological processes. researchgate.netrsc.orgresearchgate.net
Significance of 9-Methylpurine-6-carbonitrile as a Prototypical Purine Derivative for Academic Investigation
Among the vast family of purine derivatives, this compound holds particular significance as a model compound for academic and industrial research. Its structure, featuring a methyl group at the N9 position and a carbonitrile group at the C6 position, provides a unique platform for chemical exploration. The carbonitrile group is a versatile functional group that can be converted into other functionalities, such as carboxylic acids or amines, making it a valuable synthetic intermediate. clockss.org
The study of this compound and its analogs allows researchers to probe the structure-activity relationships of purine derivatives. For instance, the substitution at the N9 position is known to influence the biological activity and physical properties of purine compounds. The methyl group in this compound serves as a simple yet important modification that helps to elucidate the role of N9-substitution in receptor binding and enzyme inhibition.
Furthermore, the investigation of related compounds, such as 9-methyl-9H-purine-6-carboxylic acid (the hydrolyzed form of the nitrile), has revealed significant biological activities, including anti-inflammatory effects through the inhibition of nitric oxide production and the reduction of pro-inflammatory cytokines. This highlights the potential for derivatives of the 9-methylpurine (B1201685) scaffold to be developed into therapeutic agents. The compound also serves as a crucial building block in organic synthesis for creating more complex molecules.
Overview of Key Research Avenues for Purine Carbonitriles
The research landscape for purine carbonitriles is dynamic and multifaceted, with several key avenues of investigation currently being pursued. These include:
Synthetic Methodology: A primary focus is the development of novel and efficient synthetic routes to access a wide range of substituted purine carbonitriles. This includes the exploration of one-pot, multi-component reactions and regioselective C-H cyanation methods to introduce the carbonitrile group at specific positions on the purine ring. researchgate.netmdpi.com
Medicinal Chemistry: Purine carbonitriles are actively being investigated as precursors and active compounds in drug discovery programs. Research is ongoing to evaluate their potential as anticancer, antiviral, and anti-inflammatory agents. ontosight.airesearchgate.net The carbonitrile group can act as a key pharmacophore or be transformed into other functional groups to optimize biological activity.
Chemical Biology: These compounds are utilized as chemical probes to study the function of purine-binding proteins, such as kinases and other enzymes. The nitrile group can participate in specific interactions within a protein's active site, providing valuable insights into molecular recognition processes.
Materials Science: The unique electronic properties of the purine ring system, combined with the reactivity of the carbonitrile group, make these compounds interesting candidates for the development of novel organic materials with potential applications in electronics and photonics.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅N₅ | chemspider.com |
| Average Mass | 159.152 g/mol | chemspider.com |
| Monoisotopic Mass | 159.054495 Da | chemspider.com |
| IUPAC Name | 9-Methyl-9H-purine-6-carbonitrile | chemspider.com |
Related Purine Derivatives in Research
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |
| 6-Methylpurine | C₆H₆N₄ | 134.14 | Methyl group at C6 instead of carbonitrile; no substituent at N9 |
| 9-Methyl-9H-purine-6-carboxylic acid | C₇H₆N₄O₂ | 178.15 | Carboxylic acid at C6 instead of carbonitrile |
| 6-Chloro-9-methylpurine | C₆H₅ClN₄ | 168.584 | Chlorine at C6 instead of carbonitrile |
| 2-ethyl-9-methyl-9H-purine-6-carbonitrile | C₉H₉N₅ | 187.204 | Additional ethyl group at C2 |
Structure
3D Structure
Properties
IUPAC Name |
9-methylpurine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c1-12-4-11-6-5(2-8)9-3-10-7(6)12/h3-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDPKVPZPAZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Reaction Pathways for 9 Methylpurine 6 Carbonitrile and Its Structural Analogs
Diverse Synthetic Routes to the 9-Methylpurine-6-carbonitrile Core
The construction of the this compound scaffold can be achieved through several synthetic methodologies, ranging from multi-step constructions of the purine (B94841) core to more direct and efficient approaches for introducing the cyano group and the N9-substituent.
Multi-Step Synthetic Methodologies for the Purine Scaffold
The traditional approach to synthesizing purine derivatives often involves the construction of the purine ring system from acyclic precursors. This typically begins with the formation of a substituted imidazole (B134444) or pyrimidine (B1678525) ring, followed by annulation to form the bicyclic purine core. For instance, a common strategy involves the reaction of 5-aminoimidazole-4-carbonitriles with a C1 donor reagent like formic acid to construct the pyrimidine ring, yielding the purine skeleton. researchgate.net Subsequent N-alkylation at the 9-position, for example with a methylating agent, would then lead to the desired 9-methylpurine (B1201685) scaffold. These multi-step syntheses, while versatile, can be lengthy and may require purification at each step.
Preparation of 6-Cyanopurine (B1214740) Derivatives
A prevalent method for the synthesis of 6-cyanopurine derivatives involves the nucleophilic substitution of a suitable leaving group at the 6-position of a pre-formed purine ring. Historically, 6-iodopurines were treated with cuprous cyanide in boiling pyridine (B92270) to yield 6-cyanopurines. cas.cz More contemporary methods utilize readily available 6-chloropurine (B14466) derivatives. The conversion of 6-chloropurines to 6-cyanopurines can be achieved using potassium cyanide in dimethylformamide (DMF), sometimes with the aid of a palladium catalyst. cas.cz Another effective method employs tetraethylammonium (B1195904) cyanide (TEACN) for the cyanation of protected 2-amino-6-chloropurine (B14584) ribosides. cas.cz
A particularly facile method for preparing 9-unsubstituted 6-cyanopurines from 6-chloropurines utilizes TEACN in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) in dry acetonitrile (B52724) at room temperature. cas.cz This approach avoids the basic conditions that can be problematic for 9-unsubstituted purines which can form anions. cas.cz
| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |
| 6-Iodopurines | Cuprous cyanide | Pyridine | Boiling | 6-Cyanopurines | ~50% | cas.cz |
| 6-Chloropurine derivatives | Potassium cyanide | DMF | Boiling | 6-Cyanopurines | Good | cas.cz |
| Protected 2-amino-6-chloropurine riboside | TEACN, Trimethylamine | - | Room Temp | 6-Cyano derivative | 80% | cas.cz |
| 6-Chloropurines | TEACN, DABCO | Acetonitrile | Room Temp | 6-Cyanopurine | - | cas.cz |
Facile and Efficient Approaches for 6-Cyano-9-substituted-9H-Purine Synthesis
More direct and high-yielding one-step processes have been developed for the synthesis of 6-cyano-9-substituted-9H-purines. One such method involves the refluxing of triethyl orthoformate or triethyl orthopropionate with (Z)-N1-(aryl- or benzyl)-N2-(2-amino-1,2-dicyanovinyl)formamidines. manchester.ac.uk This approach provides a straightforward route to a variety of 9-substituted analogs.
Another efficient, three-step synthesis starts from diaminomaleonitrile. researchgate.net This precursor is first reacted with triethyl orthoformate to yield (Z)-N-[2-amino-1,2-dicyanovinyl] formimidate. researchgate.net This intermediate is then converted to aryl-(Z)-N-[2-amino-1,2-dicyanovinyl] formamidines in the presence of anilinium chloride and an aromatic amine. researchgate.net The final step involves the reaction of these formamidines with triethyl orthoformate to afford the desired 6-cyano-9-(aryl)-9H-purine derivatives in high yields. researchgate.net
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Diaminomaleonitrile | Triethyl orthoformate | (Z)-N-[2-amino-1,2-dicyanovinyl] formimidate |
| 2 | (Z)-N-[2-amino-1,2-dicyanovinyl] formimidate, Aromatic amine | Anilinium chloride, Ethanol (B145695), Room Temp, Argon | Aryl-(Z)-N-[2-amino-1,2-dicyanovinyl] formamidines |
| 3 | Aryl-(Z)-N-[2-amino-1,2-dicyanovinyl] formamidines | Triethyl orthoformate | 6-Cyano-9-(aryl)-9H-purine derivatives |
Chemical Transformations at the 6-Carbonitrile Moiety
The electron-withdrawing nature of the purine ring system makes the carbon atom of the 6-cyano group highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone for a wide range of chemical transformations, allowing for the synthesis of diverse purine derivatives.
Nucleophilic Attack on the Cyano Carbon Atom and Subsequent Derivative Formation (e.g., 6-Alkoxyformimidoylpurines, 6-Carboxamidinopurines)
A simple and selective method for the synthesis of 9-aryl and 9-alkyl 6-alkoxyformimidoylpurines from the corresponding 6-cyanopurines has been described. nih.govrsc.org This reaction is carried out with methanol (B129727) or ethanol in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govrsc.org At room temperature, the primary alcohol selectively attacks the cyano carbon atom, leading to the formation of 6-alkoxyformimidoylpurines in good yields. nih.govrsc.orgrsc.org
These 6-alkoxyformimidoylpurines are valuable intermediates for the synthesis of 6-carboxamidinopurines. nih.govrsc.org For example, they can react with methylamine (B109427) (in the case of 9-methylpurine derivatives) or methyl ammonium (B1175870) chloride (for 9-arylpurines) to yield the corresponding 6-carboxamidinopurines. nih.govrsc.orgrsc.org
Interestingly, if the reaction of 6-cyanopurines with an alcohol and DBU is heated to 78°C or higher, a nucleophilic substitution of the entire cyano group occurs, leading to the formation of 6-alkoxypurines in excellent yields. nih.govrsc.org
| Reactant | Nucleophile | Reagent | Temperature | Product | Reference |
| 6-Cyanopurine | Methanol/Ethanol | DBU | Room Temp | 6-Alkoxyformimidoylpurine | nih.govrsc.orgrsc.org |
| 6-Cyanopurine | Methanol/Ethanol | DBU | ≥ 78°C | 6-Alkoxypurine | nih.govrsc.org |
| 6-Alkoxyformimidoylpurine | Methylamine/Methyl ammonium chloride | - | - | 6-Carboxamidinopurine | nih.govrsc.orgrsc.org |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Primary Amines, Hydrazine (B178648), Hydroxylamine)
The electrophilic cyano carbon of 6-cyanopurines readily reacts with various nitrogen-containing nucleophiles. libretexts.org Primary amines, for instance, can add to the cyano group to form N-substituted 6-carboxamidinopurines. The reaction mechanism typically involves the nucleophilic attack of the amine on the cyano carbon, leading to a tetrahedral intermediate. libretexts.org Subsequent proton transfer and rearrangement can lead to the final amidine product.
Similarly, other nitrogen nucleophiles like hydrazine (NH2NH2) and hydroxylamine (B1172632) (NH2OH) can react with the 6-cyano group to produce the corresponding 6-(hydrazinocarbonimidoyl)purines and 6-(N-hydroxycarbamimidoyl)purines, respectively. libretexts.org These reactions expand the synthetic utility of 6-cyanopurines, providing access to a broader range of functionalized purine derivatives. However, in some cases, attempted reactions with aqueous methylamine have been shown to result in an unexpected ring expansion of the purine system rather than addition to the 6-cyano group. manchester.ac.uk
Functionalization and Derivatization at Other Purine Positions
The purine scaffold, a fusion of pyrimidine and imidazole rings, presents multiple sites for chemical modification. rsc.orgmicrobenotes.com While the C6 position is a primary focus for introducing diversity, the C2 and C8 positions of the purine core are also critical targets for substitution to generate novel structural analogs. The strategic functionalization of these positions is essential for modulating the biological and physicochemical properties of purine derivatives. rsc.org
The functionalization of the C2 and C8 positions of the purine ring system is governed by their distinct electronic properties. These positions are generally electron-deficient, making them susceptible to certain types of reactions while requiring specific strategies to achieve desired substitutions.
Key approaches for C2 and C8 modification include:
Direct C-H Activation: This modern approach involves the direct coupling of C-H bonds with various partners, avoiding the need for pre-functionalization (e.g., halogenation). Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for installing aryl groups at the C8 position, which is often more reactive in these transformations than the C2 position. mdpi.comresearchgate.net Microwave-assisted protocols have been shown to facilitate these reactions, offering improved yields and shorter reaction times. mdpi.com
Metalation Followed by Electrophilic Quench: The C8 proton is relatively acidic and can be abstracted by strong bases like lithium diisopropylamide (LDA) to form a lithiated intermediate. nih.gov This organometallic species can then react with a range of electrophiles (e.g., alkyl halides, aldehydes, formylating agents) to introduce new substituents specifically at the C8 position. nih.gov
Halogenation and Subsequent Cross-Coupling: A more traditional and highly reliable strategy involves the initial introduction of a halogen atom (typically chlorine, bromine, or iodine) at the C2 and/or C8 positions. These halogenated purines serve as versatile precursors for transition-metal-catalyzed cross-coupling reactions, enabling the formation of a wide variety of C-C, C-N, and C-O bonds. ingentaconnect.com The selective halogenation of one position over the other often requires careful control of reaction conditions.
The following table summarizes and compares these primary strategies:
| Strategy | Description | Advantages | Disadvantages | Target Position(s) |
| Direct C-H Activation | Transition-metal-catalyzed reaction directly on the C-H bond. | Atom-economical; avoids pre-functionalization steps. | May require specific directing groups; regioselectivity can be a challenge. | Primarily C8 |
| Metalation-Electrophilic Quench | Deprotonation with a strong base to form an organometallic intermediate, followed by reaction with an electrophile. | Provides access to a wide range of functional groups. | Requires strongly basic/anhydrous conditions; incompatible with sensitive functional groups. | Primarily C8 |
| Halogenation & Cross-Coupling | Introduction of a halogen atom, which is then substituted via a cross-coupling reaction. | Highly versatile and reliable; broad scope of compatible coupling partners. | Requires multiple synthetic steps; generation of stoichiometric waste. | C2 and C8 |
Regioselective Annulation Reactions and Ring Modifications
Beyond simple substitution, the purine nucleus can serve as a scaffold for the construction of more complex, polycyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing purine core. Such modifications can dramatically alter the size, shape, and electronic properties of the molecule.
Strategies for ring modification and annulation include:
Intramolecular Cyclization: Functional groups strategically placed at positions such as C8 or N7 can undergo intramolecular reactions to form a new ring. For instance, a substituent at C8 containing a nucleophilic or electrophilic center can react with another part of the purine or a neighboring substituent to close a ring.
Ring-Opening and Recyclization: The purine system, while generally stable, can undergo ring-opening of either the pyrimidine or imidazole portion under specific conditions. researchgate.netresearchgate.net The resulting intermediates can then be trapped and recyclized in a different manner to yield ring-modified or rearranged purine analogs. researchgate.net This strategy provides access to unique heterocyclic systems that are difficult to synthesize through other means. researchgate.net
Formal [4+2] Cycloadditions: In some cases, substituted pyrones or other dienophiles can react with the imidazole part of the purine in a formal cycloaddition-type process, leading to the formation of a new fused six-membered ring. researchgate.net
Synthesis of Ring-Expanded Analogs: Specialized synthetic routes have been developed to create so-called 'fat' purines, which are ring-expanded systems where the pyrimidine ring is replaced by a seven-membered (or larger) ring. nih.gov These 5:7-fused systems represent a significant structural departure from the natural 5:6-fused purine core and often present unique synthetic challenges, including potential rearrangements to more stable aromatic systems. nih.gov
These advanced strategies enable the exploration of chemical space beyond simple substituted purines, leading to the creation of novel tricyclic and tetracyclic heterocyclic structures with constrained conformations. mdpi.com
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and are particularly well-suited for the functionalization of heterocyclic compounds like purines. libretexts.orgyoutube.com These reactions provide efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, starting from readily accessible halogenated or otherwise activated purine precursors. ingentaconnect.comnih.gov The general mechanism involves an oxidative addition of the palladium(0) catalyst to the purine halide, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com
Several key palladium-catalyzed reactions are routinely employed in purine synthesis:
Suzuki-Miyaura Coupling: This reaction couples a halopurine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C2, C6, and C8 positions. elsevierpure.com The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids.
Stille Coupling: This reaction involves the coupling of a halopurine with an organostannane (organotin) reagent. rsc.org While highly effective and tolerant of many functional groups, the toxicity of the tin reagents and byproducts has led to a preference for other methods like the Suzuki coupling where possible. mdpi.com
Sonogashira Coupling: This reaction creates a C-C bond between a halopurine and a terminal alkyne. It is the most common method for introducing alkynyl moieties onto the purine scaffold, which can serve as versatile handles for further transformations.
Heck Coupling: This reaction couples a halopurine with an alkene to form a new C-C bond, resulting in an alkenylated purine.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling a halopurine with a primary or secondary amine. It is a powerful method for synthesizing substituted aminopurines, which are an important class of purine derivatives. researchgate.net
The table below provides an overview of these key methodologies.
| Reaction Name | Bond Formed | Purine Substrate | Coupling Partner | Key Features |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Halo-purine (Cl, Br, I) | Boronic Acid/Ester | Mild conditions; stable and accessible reagents. |
| Stille | C(sp²)–C(sp²) | Halo-purine (Cl, Br, I) | Organostannane | High functional group tolerance. |
| Sonogashira | C(sp²)–C(sp) | Halo-purine (Br, I) | Terminal Alkyne | Direct method for introducing alkynyl groups. |
| Heck | C(sp²)–C(sp²) | Halo-purine (Br, I) | Alkene | Forms vinyl-substituted purines. |
| Buchwald-Hartwig | C(sp²)–N | Halo-purine (Cl, Br, I) | Amine (R¹R²NH) | Versatile for C-N bond formation. |
Methodological Considerations in Purine Synthetic Research
The synthesis of specifically substituted purine derivatives like this compound requires careful consideration of several methodological factors to ensure successful outcomes.
Regioselectivity: Purines possess multiple reactive sites (C2, C6, C8, N1, N3, N7, N9). A primary challenge is achieving regioselective functionalization. rsc.org The inherent electronic properties of the ring often dictate a natural order of reactivity; for instance, in many 6-chloropurines, the C6 position is most susceptible to nucleophilic aromatic substitution, while the C8 position is often favored for direct C-H activation. mdpi.com Reaction conditions, catalysts, and the presence of existing substituents can be modulated to direct reactions to the desired position. researchgate.netnih.gov
Protecting Groups: The imidazole nitrogen atoms (N7 and N9) can interfere with many reactions. Protecting groups are often necessary to prevent unwanted side reactions such as N-alkylation or to direct substitution to a specific carbon atom. Common protecting groups include tetrahydropyranyl (THP) or silyl (B83357) ethers for nucleoside analogs. The choice of protecting group must be compatible with subsequent reaction conditions and easily removable at a later stage.
Reaction Conditions: The stability of the purine ring system must be considered. While generally robust, the ring can be susceptible to opening or degradation under harsh conditions, such as strong acids, bases, or high temperatures. researchgate.net The development of milder reaction conditions, often facilitated by microwave irradiation or advanced catalytic systems, has been crucial for improving the efficiency and scope of purine synthesis. mdpi.comresearchgate.net
Solvent and Reagent Choice: The solubility of purine derivatives can be limited, influencing the choice of solvent. The selection of reagents, particularly in multi-step syntheses, must be carefully planned to ensure compatibility with the various functional groups present on the purine core and any attached substituents. google.com
Purification: The purification of polar, nitrogen-containing heterocyclic compounds like purines can be challenging. Chromatographic methods are standard, but the choice of stationary and mobile phases is critical for achieving good separation from starting materials, reagents, and byproducts.
Advancements in catalytic systems and a deeper mechanistic understanding continue to address these challenges, enabling the more efficient and selective synthesis of complex purine-based molecules. ingentaconnect.com
Structure Activity Relationship Sar and Structural Modification Studies of 9 Methylpurine 6 Carbonitrile Analogs
Foundational Principles of SAR in Purine (B94841) Medicinal Chemistry Research
The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a privileged scaffold in medicinal chemistry due to its presence in biologically essential molecules like adenine (B156593) and guanine. researchgate.net The SAR of purine analogs is fundamentally based on how modifications to this core structure affect its interactions with biological targets, often enzymes or receptors. Key principles that govern these interactions include:
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the electron distribution within the purine ring system. This, in turn, influences the pKa of the molecule and its ability to participate in hydrogen bonding, a crucial interaction for target binding.
Steric Factors: The size and shape of substituents play a significant role in determining how well a molecule fits into the binding site of its target. Bulky groups can create steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient contact for a strong interaction.
Lipophilicity: The balance between the hydrophilic and lipophilic character of a molecule, often quantified as logP, is critical for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Modifications to the purine core can fine-tune this balance to improve a compound's drug-like properties.
The SAR of purine derivatives is often complex, with the final biological activity being a composite of these and other factors. A common strategy in purine medicinal chemistry is to explore a wide range of substitutions at different positions of the purine ring to build a comprehensive understanding of the SAR for a particular biological target.
Mechanistic Insights from N9-Substitution on Purine Reactivity and Interaction Profiles
The N9 position of the purine ring is a common site for substitution in the design of biologically active analogs. The presence of the methyl group at the N9 position in 9-methylpurine-6-carbonitrile has several important implications for its chemical reactivity and biological interactions:
Tautomerism: The N9 substitution prevents tautomerization to the N7-H tautomer, which can be crucial for locking the molecule into a specific conformation that is favorable for binding to a biological target.
Solubility and Lipophilicity: The addition of an alkyl group at the N9 position generally increases the lipophilicity of the purine analog. This can enhance membrane permeability and cellular uptake. For instance, the synthesis of various 9-(substituted amino)-6-(methylthio)-9H-purines has been explored to modulate these properties. nih.gov
The choice of the N9-substituent is a critical consideration in the design of purine-based inhibitors. The methyl group in this compound provides a starting point for further optimization, where larger or more functionalized groups could be introduced to probe for additional interactions with a target's binding site.
Systematic Variations at the C6-Position (Carbonitrile Derivatives) and their Impact on Molecular Interactions
The C6 position of the purine ring is a highly versatile point for chemical modification and has been extensively explored in the development of purine-based drugs. The carbonitrile group (-CN) at the C6 position of this compound imparts specific properties to the molecule:
Electron-Withdrawing Nature: The nitrile group is strongly electron-withdrawing, which can influence the reactivity of the purine ring and its ability to participate in certain enzymatic reactions.
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, which can be a key interaction with amino acid residues in a protein's active site.
Metabolic Stability: The carbonitrile group is generally metabolically stable and can serve as a bioisostere for other functional groups, such as a carboxylate or a carboxamide.
Systematic variations at the C6 position are a cornerstone of SAR studies for purine analogs. Replacing the carbonitrile with other groups allows for a thorough investigation of the chemical space around this position. For example, the synthesis of C6-substituted purine nucleoside analogs via late-stage cross-coupling reactions has enabled the introduction of a wide variety of alkyl groups, providing insights into the steric and electronic requirements for activity. nih.gov The impact of different C6-substituents on the activity of purine analogs is often target-dependent.
Below is a data table illustrating the effect of C6-substitutions on the cytotoxic activity of some purine derivatives.
| Compound | C6-Substituent | Cell Line | Activity |
| 1 | -Cl | Jurkat | Cytotoxic |
| 2a | -NH-(CH₂)₅-COOH | Jurkat | Cytotoxic |
| 2b | -NH-(CH₂)₁₀-COOH | Jurkat | Cytotoxic |
| 2c | -NH-(CH₂)₁₄-COOH | Jurkat | No Activity |
This table is for illustrative purposes and shows data for related purine compounds to demonstrate the principles of SAR at the C6 position. nih.gov
Contributions of C2 and C8 Substituents to the SAR Landscape
While the N9 and C6 positions are critical for the activity of many purine analogs, modifications at the C2 and C8 positions of the purine ring can also have a profound impact on the SAR.
C2-Position: The C2 position is often a key site for establishing selectivity for a particular biological target. The introduction of different substituents at this position can modulate the electronic properties of the purine ring and introduce new points of interaction with a target. For example, the presence of an amino group at C2 is a common feature in many biologically active purines. The synthesis of 2-phenyl-9H-purine-6-carbonitrile derivatives has been explored to develop selective inhibitors of cathepsin S. researchgate.net
C8-Position: The C8 position is unique in that it is susceptible to both electrophilic and nucleophilic attack, making it a versatile handle for chemical modification. Substituents at the C8 position can influence the conformation of the purine analog and provide additional interactions with the target. The development of methods for the C8-arylation of purines has expanded the range of accessible analogs for SAR studies. elsevierpure.com
The systematic exploration of substitutions at the C2 and C8 positions, in combination with modifications at N9 and C6, is essential for a comprehensive understanding of the SAR of this compound analogs and for the optimization of their biological activity.
Application of Quantitative Structure-Activity Relationships (QSAR) in Purine Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of purine design, QSAR can be a powerful tool for:
Predicting the activity of novel compounds: Once a reliable QSAR model has been developed, it can be used to predict the biological activity of newly designed purine analogs before they are synthesized, thus saving time and resources.
Identifying key molecular descriptors: QSAR models can help to identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are most important for the biological activity of a series of compounds. This information can then be used to guide the design of more potent and selective analogs.
Understanding the mechanism of action: By revealing the structural features that are critical for activity, QSAR can provide insights into how a series of compounds interacts with its biological target.
Several QSAR studies have been performed on various classes of purine derivatives. researchgate.net For example, 2D QSAR analysis has been applied to a series of carbonitrile-based inhibitors. researchgate.net These studies typically involve the calculation of a large number of molecular descriptors for each compound in a training set, followed by the use of statistical methods to develop a predictive model. The application of QSAR to a series of this compound analogs could significantly accelerate the discovery of new drug candidates by providing a rational basis for their design and optimization.
Below is an example of a QSAR data table for a series of 9H-purine derivatives as EGFR inhibitors.
| Compound | R | IC50 (µM) | pIC50 |
| D3 | H | 0.017 | 7.770 |
| D4 | H | 0.0016 | 8.796 |
| D5 | F | 0.38 | 6.420 |
| D9 | H | 0.00088 | 9.056 |
| D10 | F | 0.35 | 6.456 |
This table illustrates the type of data used in QSAR studies for purine derivatives. researchgate.net
Investigation of Molecular Interactions and Enzyme Inhibition Profiles of 9 Methylpurine 6 Carbonitrile Analogs
Methodologies for Studying Enzyme-Purine Carbonitrile Interactions
A variety of techniques are employed to elucidate the interactions between enzymes and purine (B94841) carbonitrile compounds. These methods range from direct measurements of enzyme activity to more complex analyses of substrate processing.
In vitro enzyme inhibition assays are fundamental to characterizing the potency and mechanism of inhibitors. These assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
Common types of assays include:
Spectrophotometric Assays: These methods measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product. They are often used in coupled assays where the product of the first reaction is a substrate for a second, color-producing enzyme. nih.gov
Fluorometric Assays: These assays detect changes in fluorescence, which can be more sensitive than absorbance-based methods. nih.gov
Radiochemical Assays: These involve the use of radiolabeled substrates, and the reaction is monitored by quantifying the amount of radiolabeled product formed. nih.gov
Chromatographic Assays: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product over time. nih.gov
These assays can be performed as either continuous or discontinuous (sampling) assays. nih.gov Continuous assays monitor the reaction in real-time, while discontinuous assays involve stopping the reaction at specific time points and then measuring the amount of product formed. nih.gov
Aldehyde oxidases (AOXs) are a class of enzymes known for their broad substrate specificity, which includes the oxidation of purines and pyrimidines. nih.gov Understanding how analogs of 9-methylpurine-6-carbonitrile interact with AOXs is important for predicting their metabolic fate and potential off-target effects.
The efficiency with which an enzyme processes a substrate is often quantified by the specificity constant (Vmax/Km). Studies on rabbit liver aldehyde oxidase have shown that the chemical nature of the substituent at the 6-position of the purine ring significantly influences substrate efficiency. nih.gov Specifically:
Hydrophobic and Electron-Withdrawing Groups: Substituents that are hydrophobic or strongly electron-withdrawing at the 6-position tend to enhance substrate efficiency. nih.gov
Substitutions at Other Positions: N-substitution on the purine ring can also enhance substrate efficiency. nih.gov In contrast, 6-hydroxy and 6-amino groups nearly eliminate substrate activity. nih.gov
The pyrimidine (B1678525) portion of the purine ring system appears to be a more critical determinant of substrate activity for aldehyde oxidase than the imidazole (B134444) portion. nih.gov The active site funnel of AOXs is wider and more anionic compared to related enzymes like xanthine (B1682287) oxidase, which contributes to their broader substrate specificity. nih.govresearchgate.net
Characterization of Inhibitory Mechanisms (e.g., Cathepsin S, p38α MAP Kinase)
Determining the precise mechanism by which a compound inhibits an enzyme is crucial for drug development. This involves identifying the type of inhibition and whether it is time-dependent.
Enzyme inhibitors are broadly classified based on how they interact with the enzyme and substrate:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. nih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release. wikipedia.org This mode of inhibition is rare but becomes more effective at higher substrate concentrations. wikipedia.org
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.
These inhibition modes can be distinguished by analyzing enzyme kinetics data, often using graphical methods like Lineweaver-Burk plots.
Research on related purine carbonitrile scaffolds has identified potent and selective inhibitors for enzymes like Cathepsin S . nih.gov For instance, 2-phenyl-9H-purine-6-carbonitrile derivatives have been developed as selective Cathepsin S inhibitors. nih.gov Cathepsin S is a cysteine protease involved in immune responses and has been implicated in various inflammatory diseases and cancers. nih.govfrontiersin.orgmdpi.com
Similarly, inhibitors targeting p38α MAP kinase , a key enzyme in inflammatory signaling pathways, have been extensively studied. nih.gov Some inhibitors of p38α MAP kinase function through an allosteric mechanism, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive conformation of the enzyme. nih.gov
| Inhibition Mode | Effect on Vmax | Effect on Km | Inhibitor Binding Site |
|---|---|---|---|
| Competitive | Unchanged | Increased | Active Site |
| Non-Competitive | Decreased | Unchanged | Allosteric Site |
| Uncompetitive | Decreased | Decreased | Enzyme-Substrate Complex |
Some inhibitors exhibit time-dependent inhibition, where the degree of inhibition increases over time. This can occur through several mechanisms, including:
Slow-Binding Inhibition: The initial interaction between the enzyme and inhibitor is followed by a slow conformational change that leads to a more tightly bound complex. nih.gov Progress curves for slow-binding inhibitors often show an initial burst of activity followed by a slower, steady-state rate. mdpi.com
Tight-Binding Inhibition: The inhibitor binds to the enzyme with very high affinity (low Ki value). nih.gov In such cases, the concentration of the inhibitor may be comparable to the enzyme concentration, requiring specialized kinetic analysis.
The analysis of slow, tight-binding inhibition often requires fitting progress curve data to complex kinetic models to determine the individual rate constants for association and dissociation. nih.govnih.gov One potent inhibitor of p38 MAP kinase, BIRB 796, exhibits slow binding kinetics, which is consistent with the need for a significant conformational change in the enzyme upon inhibitor binding. nih.gov
Role of Purine Carbonitriles in Biological Recognition and Metabolic Research
Purines are fundamental molecules in numerous biological processes, serving as building blocks for DNA and RNA, components of coenzymes, and signaling molecules. wikipedia.orgmdpi.com Purine metabolism involves a complex network of synthesis, degradation, and salvage pathways. wikipedia.orgnih.gov
Purine analogs, including purine carbonitriles, are valuable tools in metabolic research. They can be used to probe the activity of specific enzymes in purine metabolic pathways and to understand the consequences of their inhibition. nih.gov For example, studying how these analogs are processed by enzymes like xanthine oxidase and adenosine (B11128) deaminase can provide insights into the catabolism of purines. nih.gov
The ability of purine carbonitriles to selectively inhibit certain enzymes makes them important for studying biological recognition. By blocking the activity of a specific enzyme, researchers can investigate its role in cellular signaling cascades and disease processes. mdpi.com For instance, the selective inhibition of Cathepsin S by purine-based compounds can help elucidate its function in immune cell activation and antigen presentation. nih.govfrontiersin.org
Advanced Characterization Techniques and Computational Approaches for 9 Methylpurine 6 Carbonitrile
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopy is fundamental in determining the precise structural and electronic characteristics of 9-Methylpurine-6-carbonitrile. Each technique offers unique insights into the molecular framework and bonding.
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR provide foundational data for structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the purine (B94841) ring and the methyl group. The chemical shifts are influenced by the aromaticity of the purine system and the electronic effects of the nitrile and methyl substituents.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the nitrile group (C≡N) typically appears in a distinct region of the spectrum. The purine ring carbons and the methyl carbon can be assigned based on their chemical shifts and coupling patterns. The low natural abundance of ¹³C results in a simpler spectrum, as ¹³C-¹³C coupling is highly improbable. researchgate.net
¹⁵N Isotopic Labeling: Given the five nitrogen atoms in the purine ring, ¹⁵N NMR spectroscopy, enhanced by isotopic labeling, is invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish correlations between protons or carbons and their neighboring nitrogen atoms. nih.gov For instance, an HNCO-type experiment could definitively link the ¹H, ¹⁵N, and ¹³C nuclei within the molecule's backbone, providing unambiguous assignments and insights into the electronic structure of the heterocyclic system. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (Purine CH) | 8.0 - 9.0 | Singlet | Chemical shifts are typical for protons on electron-deficient aromatic rings. |
| ¹H (Methyl CH₃) | 3.5 - 4.5 | Singlet | Shift is influenced by the adjacent nitrogen atom and the aromatic ring current. |
| ¹³C (Purine C) | 120 - 160 | Singlet | Aromatic carbons with varied electronic environments due to nitrogen atoms. |
| ¹³C (Nitrile CN) | 115 - 125 | Singlet | Characteristic chemical shift for a nitrile carbon. |
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint." FT-IR and Raman spectroscopy are complementary techniques; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to those that cause a change in polarizability. gatewayanalytical.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the C≡N stretching vibration. Other key bands include C-H stretching from the methyl group and aromatic ring, and various C=C and C=N stretching and bending modes from the purine ring system.
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of homo-nuclear bonds, such as C=C bonds within the purine ring. gatewayanalytical.com The symmetric vibrations of the purine ring system often produce strong Raman signals. The C≡N stretch is also typically Raman active.
Surface-Enhanced Raman Spectroscopy (SERS): SERS could be employed to significantly enhance the Raman signal of this compound by adsorbing it onto a nanostructured metal surface (e.g., silver or gold). This technique could provide detailed information about the molecule's orientation on the surface and detect it at very low concentrations.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 |
| C-H (Methyl) | Stretching | 3000 - 2850 | 3000 - 2850 |
| C≡N (Nitrile) | Stretching | 2260 - 2220 (Strong, Sharp) | 2260 - 2220 (Medium) |
| C=N / C=C (Ring) | Stretching | 1650 - 1450 (Multiple Bands) | 1650 - 1450 (Multiple Bands) |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The purine ring system of this compound is a strong chromophore, responsible for its absorption in the UV region.
UV-Vis Absorption: The absorption spectrum is expected to show intense bands corresponding to π→π* electronic transitions within the conjugated purine ring system. The position of the maximum absorption wavelength (λmax) is sensitive to substituents and the solvent environment. msu.eduvscht.cz The nitrile group, being conjugated with the ring, will influence the energy of these transitions.
Fluorescence Spectroscopy: While many aromatic molecules fluoresce, purine derivatives often exhibit low fluorescence quantum yields. If fluorescent, the emission spectrum would provide complementary information about the excited electronic states of the molecule. The study of fluorescence properties can be complicated by the interplay of photon absorption, scattering, and emission. msstate.edu
Table 3: Expected Electronic Spectroscopy Data for this compound
| Parameter | Expected Value | Transition Type |
|---|---|---|
| λmax 1 | ~200-220 nm | π→π* |
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
For this compound (C₇H₅N₅), the high-resolution mass spectrum would show a molecular ion peak (M•+) at a precise m/z value corresponding to its exact mass. The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses:
Loss of HCN (27 Da): A common fragmentation pathway for nitriles, involving the elimination of hydrogen cyanide.
Loss of CH₃ (15 Da): Cleavage of the methyl group to form a stable [M-15]⁺ ion.
Purine Ring Fission: The heterocyclic ring can undergo complex fragmentation, leading to a series of smaller, characteristic ions. The stability of the aromatic system often results in a prominent molecular ion peak. libretexts.org
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity | Notes |
|---|---|---|
| 159.060 | [C₇H₅N₅]•+ | Molecular Ion (M•+) |
| 144.053 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 132.053 | [M - HCN]•+ | Loss of hydrogen cyanide from the molecule. |
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique can precisely measure bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would:
Confirm the planarity of the purine ring system.
Determine the precise geometry of the methyl and nitrile substituents relative to the ring.
Reveal intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking between the purine rings, which govern the crystal packing.
Obtaining a high-quality crystal suitable for diffraction is a critical prerequisite for this analysis. researchgate.netnih.gov
Table 5: Potential X-ray Crystallography Parameters (Hypothetical)
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Molecules per Unit Cell (Z) | Integer value (e.g., 2, 4) |
Computational Chemistry and Molecular Modeling
Computational chemistry provides theoretical insights that complement and help interpret experimental data. Methods like Density Functional Theory (DFT) are widely used to model the properties of molecules like this compound.
Geometry Optimization: DFT calculations, using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the lowest-energy three-dimensional structure of the molecule. nih.govrasayanjournal.co.in
Spectroscopic Prediction: These calculations can accurately predict vibrational frequencies (for FT-IR and Raman spectra), as well as ¹H and ¹³C NMR chemical shifts. Comparing calculated spectra with experimental ones aids in the definitive assignment of signals. spectroscopyonline.com
Electronic Properties: Molecular modeling can be used to calculate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides information about the molecule's chemical reactivity and electronic transitions.
QM/MM Methods: For studying the molecule in a more complex environment, such as interacting with a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. These approaches treat the core reactive part of the system (the purine) with high-level quantum mechanics while the surroundings are modeled with more computationally efficient molecular mechanics. uiuc.edu
Computational approaches are thus indispensable for building a complete, atom-level understanding of the structure and behavior of this compound.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is widely applied to purine systems to understand their fundamental chemical nature. nih.govnih.govubc.ca
Electronic Structure: DFT calculations can elucidate the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. scirp.org Furthermore, DFT is used to generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution across the molecule. scirp.org These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting sites prone to electrophilic and nucleophilic attack, respectively. For methylated purines, MESP calculations reveal distinct electrostatic signatures that arise from the placement of electronegative and electropositive atoms, guiding molecular interactions. researchgate.net
Spectroscopic Properties: Time-dependent DFT (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (UV-Vis). nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help interpret experimental spectroscopic data. nih.gov Similarly, DFT calculations can predict vibrational spectra (infrared and Raman), aiding in the structural characterization of the molecule by assigning specific vibrational modes to observed spectral bands. nih.govindexcopernicus.com While specific DFT data for this compound is not extensively published, the methodologies are well-established through studies on related purine and pyrimidine (B1678525) bases. ubc.caresearchgate.net
Molecular Dynamics and Docking Simulations for Ligand-Biomolecule Interactions
Computational simulations are essential for predicting and analyzing how small molecules like this compound interact with biological macromolecules, such as proteins and nucleic acids. These techniques are foundational in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. ijper.orgnih.gov Using scoring functions, docking algorithms estimate the binding affinity (e.g., in kcal/mol) and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net Docking studies on various purine derivatives have successfully elucidated their binding modes with enzymes like protein kinases and thymidine (B127349) kinases. researchgate.netharvard.edu For this compound, docking could be employed to screen potential protein targets and generate hypotheses about its biological function by identifying crucial amino acid residues involved in its binding.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex over time. mdpi.commdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can assess the stability of the docked pose, revealing how the ligand and protein adjust their conformations to optimize their interaction. nih.govnih.gov These simulations provide valuable insights into the flexibility of the binding pocket and the ligand, and can be used to calculate binding free energies with greater accuracy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov MD simulations have been effectively used to study the behavior of related purines, such as 6-mercaptopurine, within an enzyme's active site, confirming the stability of key interactions over time. nih.gov
In Silico Prediction of Relevant Physicochemical Parameters
The prediction of physicochemical properties using computational methods is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's drug-likeness. nih.gov These in silico models, often based on Quantitative Structure-Property Relationships (QSPR), use a molecule's structure to estimate properties that are crucial for its absorption, distribution, metabolism, and excretion (ADME). nih.gov
For this compound, various parameters can be predicted. While specific experimental data may be limited, computational tools can provide reliable estimates. The data presented below are for the closely related parent compound, 9H-Purine-6-carbonitrile, and serve as a strong proxy for the N9-methylated analog. nih.gov
| Property | Predicted Value | Relevance in Drug Discovery |
|---|---|---|
| Molecular Formula | C6H3N5 | Defines the elemental composition of the molecule. |
| Molecular Weight | 145.13 g/mol | Influences solubility and permeability; compounds <500 g/mol are often preferred for oral bioavailability (Lipinski's Rule). ymerdigital.com |
| XLogP3 | -0.5 | An estimate of lipophilicity (octanol-water partition coefficient). Affects solubility, absorption, and membrane permeability. Values <5 are generally favored. ymerdigital.com |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. Fewer than 5 are preferred for good membrane permeability. ymerdigital.com |
| Hydrogen Bond Acceptors | 5 | The number of N or O atoms. Fewer than 10 are preferred for good membrane permeability. ymerdigital.com |
| Rotatable Bond Count | 0 | A measure of molecular flexibility. Fewer than 10 rotatable bonds are associated with better oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 80.5 Ų | Sum of surfaces of polar atoms. Correlates with drug transport properties; values <140 Ų are often associated with good cell permeability. |
Cheminformatics and Data Analysis in Purine Research
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. mdpi.comresearchgate.net This vast chemical space necessitates the use of cheminformatics and data analysis to organize, interpret, and leverage the wealth of available information.
Cheminformatics involves the use of computational methods to analyze chemical data, predict structure-property and structure-activity relationships (SAR), and design new compounds. researchgate.net Large databases containing purine derivatives can be mined to identify structural motifs associated with specific biological activities or liabilities. By analyzing datasets of purine analogs, researchers can build predictive models that guide the synthesis of new compounds with improved potency, selectivity, or metabolic stability.
Furthermore, data analysis plays a crucial role in understanding the broader biological context of purine derivatives. The study of purine metabolism, which is often dysregulated in diseases like cancer, generates large metabolomic datasets. creative-proteomics.comnih.gov Computational analysis of these datasets helps to identify key metabolic shifts and biomarkers, potentially revealing new therapeutic targets for which novel purine-based inhibitors, like this compound or its analogs, could be designed.
Future Perspectives and Research Directions for 9 Methylpurine 6 Carbonitrile
Innovations in Purine (B94841) Synthetic Chemistry
The synthesis of purine analogs is a cornerstone of medicinal chemistry, and future research will undoubtedly focus on developing more efficient and versatile methods for the preparation of 9-Methylpurine-6-carbonitrile and its derivatives. Current synthetic strategies for substituted purines often involve multi-step processes that can be time-consuming and may result in modest yields. nih.gov Innovations in this area are crucial for facilitating broader biological screening and structure-activity relationship (SAR) studies.
Future synthetic approaches could explore:
Novel Catalytic Systems: The use of advanced catalysts, such as palladium complexes, has already demonstrated success in the synthesis of related compounds like 6-methylpurine. nih.gov Future work could focus on developing catalysts specifically tailored for the efficient and regioselective introduction of the methyl group at the N9 position and the carbonitrile group at the C6 position of the purine ring.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. Applying flow chemistry to the synthesis of this compound could streamline its production, making it more accessible for research purposes.
One-Pot Reactions: The development of one-pot, multi-component reactions would significantly improve the efficiency of synthesizing a library of this compound derivatives. This approach would allow for the rapid generation of diverse structures for biological evaluation by varying the starting materials.
| Synthetic Approach | Potential Advantages |
| Novel Catalytic Systems | Higher yields, improved regioselectivity, milder reaction conditions |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability |
| One-Pot Reactions | Increased efficiency, rapid generation of derivatives |
Deeper Mechanistic Understanding of Purine Reactivity
A thorough understanding of the reactivity of the purine core in this compound is fundamental to predicting its interactions and designing new analogs. The carbonitrile group at the C6 position is a key functional group that can participate in various chemical transformations.
Future research should aim to elucidate the mechanisms of reactions such as nucleophilic aromatic substitution (SNAr) at the C6 position. While studies on related 6-chloropurine (B14466) ribonucleosides have provided insights into the kinetics of nucleophilic substitution, a detailed mechanistic investigation of this compound is warranted. nih.gov This could involve:
Kinetic Studies: Determining the reaction rates with a variety of nucleophiles to quantify the electrophilicity of the C6 position.
Isotope Labeling Studies: Using isotopic labeling to trace the pathways of atoms during key reactions, providing definitive evidence for proposed mechanisms.
Computational Modeling: Employing quantum mechanical calculations to model reaction pathways, identify transition states, and predict reaction outcomes.
A deeper mechanistic understanding will not only aid in the synthesis of new derivatives but also provide insights into the potential metabolic fate of this compound.
Integration of Advanced Experimental and Computational Techniques
The synergy between experimental and computational methods is a powerful tool in modern drug discovery. For this compound, an integrated approach will be crucial for accelerating research and development.
Advanced Experimental Techniques:
High-Throughput Screening (HTS): Once a diverse library of derivatives is synthesized, HTS can be employed to rapidly screen for biological activity against a wide range of targets.
X-ray Crystallography: Obtaining crystal structures of this compound in complex with potential biological targets will provide invaluable atomic-level insights into its binding mode.
NMR Spectroscopy: Advanced NMR techniques can be used to study the compound's conformation and its dynamic interactions with biomolecules in solution.
Computational Techniques:
Molecular Docking: In silico docking studies can predict the binding affinity and orientation of this compound and its analogs within the active sites of various enzymes and receptors. researchgate.netjscimedcentral.com This can help prioritize compounds for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target over time, revealing key interactions and conformational changes that are not apparent from static docking poses.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, guiding the design of more potent compounds. researchgate.net
| Technique | Application for this compound |
| High-Throughput Screening | Rapidly identify biological activities |
| X-ray Crystallography | Determine precise binding modes to targets |
| NMR Spectroscopy | Analyze solution-state conformation and interactions |
| Molecular Docking | Predict binding affinities and poses |
| Molecular Dynamics | Simulate dynamic interactions with targets |
| QSAR | Guide the design of more potent analogs |
Exploration of Novel Molecular Interaction Modes and Biochemical Targets
The purine scaffold is known to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. nih.gov A key future direction for this compound will be the systematic exploration of its potential biochemical targets and modes of interaction.
The presence of the methyl group at the N9 position and the carbonitrile at C6 distinguishes it from naturally occurring purines and many synthetic analogs, suggesting it may exhibit novel binding properties. Research in this area could involve:
Target Identification Studies: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the cellular proteins that bind to this compound.
Enzymatic and Cellular Assays: Screening the compound against panels of enzymes (e.g., kinases, phosphodiesterases) and in various cell-based assays to uncover its biological effects.
Investigation of Non-covalent Interactions: Detailed studies to characterize the specific non-covalent interactions (e.g., hydrogen bonding, π-stacking, halogen bonding if modified) that govern the binding of this compound to its targets.
The exploration of novel molecular interactions could reveal previously unappreciated therapeutic opportunities for this class of compounds. For instance, the carbonitrile group could act as a hydrogen bond acceptor or participate in other specific interactions within a protein binding pocket.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-Methylpurine-6-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of imidazole precursors. For example, 5-amino-1-phenyl-1H-imidazole-4-carbonitrile reacts with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O), followed by ammonolysis, to yield purine derivatives . Key variables include reaction time (6–8 hours), temperature (reflux conditions), and solvent selection (methanol or ethanol). Yield optimization often requires adjusting stoichiometry and purification via recrystallization (e.g., ethanol-DMF mixtures) .
- Data : Typical yields range from 60% to 85%, depending on the purity of intermediates and reaction monitoring (TLC/HPLC).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the purine scaffold and methyl/cyano substituents. Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches (~2200 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., π-π stacking in purine derivatives) .
- Example : In related purine derivatives, ¹H NMR shows aromatic protons at δ 8.2–8.5 ppm, and methyl groups resonate at δ 2.5–3.0 ppm .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Stability tests under varying temperatures (4°C, 25°C, −20°C), humidity, and light exposure are conducted using accelerated degradation studies. Analytical techniques like HPLC track decomposition products (e.g., hydrolysis of nitrile to amide).
- Data : Nitrile-containing compounds are hygroscopic; storage in desiccators with inert gas (N₂/Ar) is recommended to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for purine carbonitrile derivatives?
- Methodology : Isotopic labeling (e.g., ¹⁵N or ¹³C) and kinetic studies differentiate between competing pathways. For instance, intermediate trapping (e.g., using D₂O) identifies whether cyclization proceeds via a nitrile-imidazole intermediate or a direct annulation mechanism .
- Case Study : Discrepancies in reaction rates for similar compounds (e.g., 6-Mercaptopurine vs. This compound) suggest substituent electronic effects dominate over steric factors .
Q. What strategies address conflicting spectral data in structural elucidation of this compound analogs?
- Methodology : Cross-validation using multiple techniques:
- X-ray crystallography confirms bond lengths (e.g., C–N: ~1.34 Å in purine rings) .
- DFT calculations predict NMR chemical shifts and optimize molecular geometry .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology : Molecular docking (e.g., AutoDock Vina) screens against target proteins (e.g., kinases or purine receptors). QSAR models correlate substituent effects (e.g., methyl vs. propyl groups) with bioactivity .
- Data : Methyl groups at C9 enhance steric hindrance, reducing binding affinity to adenosine receptors compared to phenyl-substituted analogs .
Methodological Guidelines
- Synthetic Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) systematically .
- Data Reproducibility : Document purity thresholds (≥95% by HPLC) and spectral baselines (e.g., solvent peaks in NMR) .
- Contradiction Analysis : Apply triangulation (e.g., experimental + computational + literature data) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
